1-tert-butyl-9H-carbazole
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Overview
Description
1-tert-butyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, where a tert-butyl group is attached to the nitrogen atom. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-9H-carbazole typically involves the alkylation of carbazole with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9-one derivatives.
Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products:
Oxidation: Carbazole-9-one derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Halogenated, nitrated, and alkylated carbazole derivatives.
Scientific Research Applications
1-tert-butyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-tert-butyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
1-tert-butyl-9H-carbazole is compared with other carbazole derivatives to highlight its uniqueness:
Similar Compounds: 3,6-di-tert-butylcarbazole, 9-ethylcarbazole, and 3,6-dimethylcarbazole.
Properties
Molecular Formula |
C16H17N |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-tert-butyl-9H-carbazole |
InChI |
InChI=1S/C16H17N/c1-16(2,3)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10,17H,1-3H3 |
InChI Key |
BKPDQETYXNGMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
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